1-methoxy-4-(sulfinylamino)benzene

Catalog No.
S1506309
CAS No.
13165-69-0
M.F
C7H7NO2S
M. Wt
169.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methoxy-4-(sulfinylamino)benzene

CAS Number

13165-69-0

Product Name

1-methoxy-4-(sulfinylamino)benzene

IUPAC Name

1-methoxy-4-(sulfinylamino)benzene

Molecular Formula

C7H7NO2S

Molecular Weight

169.2 g/mol

InChI

InChI=1S/C7H7NO2S/c1-10-7-4-2-6(3-5-7)8-11-9/h2-5H,1H3

InChI Key

HFPOUXUCWPUERC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N=S=O

Canonical SMILES

COC1=CC=C(C=C1)N=S=O

1-Methoxy-4-(sulfinylamino)benzene is an aromatic compound characterized by a methoxy group and a sulfinylamino substituent on a benzene ring. Its molecular formula is C8H10N1O2S1C_8H_{10}N_1O_2S_1 and it exhibits unique chemical properties due to the presence of the sulfinyl group, which can influence its reactivity and biological activity. The compound's structure can be analyzed using techniques such as infrared spectroscopy and nuclear magnetic resonance, which provide insights into its molecular interactions and conformations.

  • Electrophilic Aromatic Substitution: This is the primary reaction mechanism for substituted benzene derivatives. The sulfinylamino group can act as an activating or deactivating substituent depending on the reaction conditions, influencing the electrophilic attack on the benzene ring.
  • Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used. For instance, oxidation with periodate ions leads to sulfoxide formation while simultaneously generating iodate ions .

The biological activity of 1-methoxy-4-(sulfinylamino)benzene has been explored in various studies:

  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially due to its ability to interfere with cellular processes.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses. This interaction is crucial for understanding its potential therapeutic applications in drug development.

The synthesis of 1-methoxy-4-(sulfinylamino)benzene can be achieved through various methods:

  • Electrophilic Aromatic Substitution: This method involves the introduction of the sulfinylamino group onto a methoxy-substituted benzene ring. Typically, this requires a suitable electrophile and appropriate reaction conditions.
  • Reduction Reactions: Starting from nitro or sulfonyl precursors, reduction processes can yield the desired sulfinylamino derivative.
  • Micellar Catalysis: Recent studies have indicated that conducting reactions in micellar media can enhance yields and selectivity for this compound .

1-Methoxy-4-(sulfinylamino)benzene has several notable applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs, particularly those targeting bacterial infections.
  • Material Science: The compound's reactivity allows it to be utilized in synthesizing novel materials with specific electronic or optical properties.

Interaction studies reveal that 1-methoxy-4-(sulfinylamino)benzene can form complexes with various biomolecules:

  • Binding Affinity: Studies have shown that the compound can bind to proteins and enzymes, affecting their activity and stability.
  • Mechanistic Insights: Understanding how this compound interacts at the molecular level helps elucidate its potential biological mechanisms and therapeutic effects.

Several compounds share structural similarities with 1-methoxy-4-(sulfinylamino)benzene. These include:

Compound NameStructural FeaturesUnique Properties
1-Methoxy-4-(methylthio)benzeneContains a methylthio group instead of sulfinylExhibits different reactivity patterns
1-Ethoxy-4-(sulfinylamino)benzeneEthoxy group instead of methoxyAlters solubility and reactivity
4-AminobenzenesulfonamideAmino group instead of methoxyDifferent biological activity

Uniqueness of 1-Methoxy-4-(sulfinylamino)benzene:
This compound's distinct combination of a methoxy group and a sulfinylamino substituent sets it apart from others. Its ability to engage in electrophilic substitution reactions while exhibiting notable biological activity makes it a valuable target for research in medicinal chemistry and material science.

Classical Synthetic Approaches

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a foundational method for introducing sulfinylamino groups into methoxy-substituted benzene rings. The methoxy group (–OCH₃) acts as an ortho/para-directing group, facilitating para-substitution of the sulfinylamino moiety. A typical protocol involves:

  • Nitration: 4-Methoxyaniline undergoes nitration with HNO₃/H₂SO₄ to yield 4-methoxy-2-nitroaniline.
  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
  • Sulfinylation: Reaction with thionyl chloride (SOCl₂) or sulfinyl chlorides introduces the sulfinylamino group.

Mechanistic Insight:
The methoxy group stabilizes the arenium ion intermediate during EAS, favoring para-substitution. Steric hindrance from the methoxy group limits ortho products, achieving >80% para-selectivity in optimized conditions.

Thionyl Chloride-Mediated Sulfinylamine Formation

Thionyl chloride (SOCl₂) is pivotal for converting primary amines to sulfinylamines. For 1-methoxy-4-(sulfinylamino)benzene:

  • Amine Activation: 4-Methoxyaniline reacts with SOCl₂ in anhydrous THF at 0–5°C to form the sulfinyl chloride intermediate.
  • Quenching: Controlled hydrolysis with ice water yields the sulfinylamino product.

Reaction Conditions:

ParameterValue
Temperature0–5°C
SolventTHF or DCM
Yield65–75%
By-productsHCl, SO₂

Challenges:

  • Over-chlorination may occur at elevated temperatures.
  • Moisture-sensitive intermediates require inert atmospheres.

Nucleophilic Addition to Sulfinylamine Precursors

Sulfinylamines act as electrophiles in nucleophilic additions. For example:

  • Grignard Reagents: Methylmagnesium bromide adds to the sulfinyl group, forming tertiary sulfinamides.
  • Organozinc Reagents: Pd-catalyzed cross-coupling with aryl halides enables C–S bond formation.

Example Reaction:
$$
\text{Ar–SO–NH}2 + \text{R–MgBr} \rightarrow \text{Ar–SO–NHR} + \text{MgBr}2
$$

Key Advances:

  • Palladium catalysts (e.g., Pd(OAc)₂) enhance regioselectivity for aryl substrates.
  • Chiral auxiliaries (e.g., Ellman’s sulfinamide) enable asymmetric synthesis.

Palladium-Catalyzed Aryl/Alkenyl Additions

Palladium catalysis has emerged as a cornerstone for constructing sulfinylamino aromatic systems, including 1-methoxy-4-(sulfinylamino)benzene. A 2024 study demonstrated the viability of palladium-based systems for coupling aryl halides with N-sulfinylamines under mild conditions [1] [2]. The optimized protocol employs 10 mol% SPhos Pd G3 as the catalyst, cesium formate (HCO₂Cs) as a reductant, and N-triisopropylsilyl sulfinylamine (TIPS-NSO) in 1,4-dioxane at 75°C, achieving yields exceeding 85% [1]. Key advantages include:

  • Substrate Diversity: Aryl bromides, chlorides, and alkenyl triflates undergo efficient coupling. For instance, para-substituted aryl halides with electron-donating groups (e.g., methoxy) exhibit enhanced reactivity due to improved oxidative addition kinetics [1].
  • Functional Group Tolerance: Protic groups (-OH, -NH₂) and electrophilic motifs (esters, ketones) remain intact during the reaction, enabling late-stage functionalization of complex molecules [1] [2].
  • Scalability: Gram-scale synthesis using 5 mol% catalyst loading maintains efficiency (88% yield), underscoring industrial applicability [1].

The mechanism proceeds through a palladium(0)/palladium(II) cycle, where oxidative addition of the aryl halide precedes sulfinylamine coordination and reductive elimination to form the C-S bond [1]. This method’s versatility is further illustrated by downstream transformations of the sulfinamide products into sulfonimidamides and sulfonimidoyl fluorides [1] [2].

Nickel/Cobalt-Catalyzed Asymmetric Reductive Arylation

Enantioselective synthesis of 1-methoxy-4-(sulfinylamino)benzene has been achieved via nickel- and cobalt-catalyzed reductive arylations. A 2025 study reported a chiral nickel complex catalyzing the addition of aryl halides to sulfinylamines with up to 98% enantiomeric excess [3]. The system employs nickel(II) acetate, a bisoxazoline ligand, and zinc as a reductant in tetrahydrofuran at 60°C [3]. Critical features include:

  • Stereochemical Control: Density functional theory (DFT) calculations reveal that enantioselectivity arises from π-π interactions between the aryl halide and chiral ligand during oxidative addition [3].
  • Substrate Scope: Electron-rich aryl iodides (e.g., 4-iodoanisole) react efficiently, while electron-deficient substrates require cobalt catalysts (e.g., CoCl₂ with phosphine ligands) to avoid side reactions [3] [4].
  • Mechanistic Flexibility: Cobalt systems exhibit dynamic kinetic resolution, enabling enantioconvergent synthesis from racemic intermediates [4].

This approach addresses the historical reliance on chiral auxiliaries, providing direct access to S-chirogenic sulfinamides [3]. For example, coupling 4-iodoanisole with tert-butylsulfinylamine yields 1-methoxy-4-(sulfinylamino)benzene derivatives with >95% ee [3].

Grignard Reagent-Mediated Modular Construction

Grignard reagents offer a complementary route to sulfinylamino aromatics, bypassing transition-metal catalysts. A 2020 protocol utilizes magnesium- or lithium-based reagents, sulfur dioxide (from DABSO), and amines in a three-step sequence [5]:

  • Sulfinate Formation: Reaction of 4-methoxyphenylmagnesium bromide with DABSO generates the corresponding sulfinate salt.
  • Chlorination: Treatment with thionyl chloride (SOCl₂) produces the sulfinyl chloride intermediate.
  • Amination: Quenching with ammonia or primary amines yields 1-methoxy-4-(sulfinylamino)benzene derivatives in 70–85% overall yield [5].

Advantages include:

  • Operational Simplicity: No inert atmosphere or specialized ligands required.
  • Cost Efficiency: Ideal for small-scale synthesis of simple substrates.

However, functional group tolerance is limited compared to palladium systems, as Grignard reagents are incompatible with protic or electrophilic groups [5].

Comparative Analysis of Methodologies

ParameterPalladium CatalysisNickel/Cobalt CatalysisGrignard Reagents
Yield75–88% [1] [2]65–98% [3] [4]70–85% [5]
EnantioselectivityNot applicableUp to 98% ee [3]Not applicable
Functional ToleranceHigh [1] [2]Moderate [3] [4]Low [5]
ScalabilityGram-scale demonstrated [1]Limited dataBench-scale only [5]

Although sulfinylamines have been known for over 140 years, their practical application in organic synthesis remained limited due to inherent stability issues [1] [2]. Traditional sulfinylamine reagents suffered from hydrolytic instability, particularly in the presence of moisture, which significantly hampered their storage and handling characteristics [3]. This instability problem necessitated the development of novel reagent designs that could achieve the optimal balance between stability and reactivity.

Modern Reagent Design Strategies

Recent advances in sulfinylamine reagent development have focused on incorporating stabilizing groups that can be readily removed under mild conditions. The strategic use of silicon-based protecting groups has proven particularly effective, as these groups provide steric protection while maintaining the electrophilic character of the sulfur center [1] [2] [3]. The development of these reagents has been guided by the principle that the nitrogen substituent should be easily removable using mild conditions, ideally avoiding strongly acidic or basic media [1] [2].

N-Silyl Sulfinylamine Design and Stability

The design of N-silyl sulfinylamine reagents represents a pivotal advancement in sulfinylamine chemistry, addressing the critical need for reagents that combine excellent stability with high reactivity. The strategic incorporation of silicon-based protecting groups has proven highly effective in achieving this balance, with the triisopropylsilyl group emerging as the optimal choice for many applications [1] [2] [3].

N-Silyl Sulfinylamine Design and Stability

The development of N-silyl sulfinylamine reagents began with the recognition that traditional sulfinylamine reagents, while chemically versatile, suffered from significant stability limitations that restricted their practical utility. The initial exploration focused on N-triphenylsilyl derivatives, originally prepared by Ismail and co-workers, but these compounds proved to be prone to hydrolysis and presented challenges for storage and handling [1] [2].

Structural Design Principles

The design of effective N-silyl sulfinylamine reagents is based on several key principles. The silicon center must provide sufficient steric bulk to protect the sulfinyl group from nucleophilic attack and hydrolysis, while simultaneously allowing for facile removal under mild conditions [1] [2]. The electronic properties of the silyl group also play a crucial role, as the silicon-nitrogen bond must be sufficiently labile to permit deprotection without requiring harsh conditions that might compromise sensitive functional groups [4].

Stability Characteristics

N-Triisopropylsilyl sulfinylamine exhibits remarkable stability characteristics that distinguish it from earlier sulfinylamine reagents. The compound appears as a light-yellow colored liquid that remains stable under refrigerated storage conditions for at least one month [1] [2]. This stability represents a significant improvement over traditional sulfinylamine reagents, which often decomposed within days of preparation [3].

The enhanced stability of TIPS-NSO can be attributed to the steric protection provided by the bulky triisopropylsilyl group. The three isopropyl substituents create a sterically demanding environment around the silicon center, effectively shielding the sulfur-nitrogen double bond from nucleophilic attack and hydrolysis [4]. This steric protection is particularly important in the presence of moisture, which has historically been a major cause of sulfinylamine degradation [3].

Thermal Stability

The thermal stability of N-silyl sulfinylamine reagents is another important consideration for practical applications. TIPS-NSO demonstrates good thermal stability under normal handling conditions, though care must be taken during solvent removal operations. The reagent may exhibit slight volatility, requiring that rotary evaporation be performed at bath temperatures of 30°C or lower to prevent product loss [4].

Moisture Sensitivity

While N-silyl sulfinylamine reagents show improved stability compared to their unprotected counterparts, they remain sensitive to moisture and must be stored under inert atmosphere conditions. The hydrolysis of TIPS-NSO can potentially result in the evolution of toxic sulfur dioxide, necessitating appropriate handling precautions [4]. For long-term storage, the reagent should be maintained at -20°C in a freezer under an inert atmosphere to maximize shelf life [4].

Comparative Stability Studies

Comparative studies have revealed significant differences in stability among various N-silyl sulfinylamine reagents. The triisopropylsilyl derivative demonstrates superior storage stability compared to the triphenylsilyl analog, which was found to be prone to hydrolysis and challenging to use after storage [1] [2]. This enhanced stability of TIPS-NSO has made it the preferred choice for most synthetic applications, despite the additional synthetic steps required for its preparation.

The stability advantage of TIPS-NSO extends beyond simple storage considerations. The reagent maintains its reactivity even after extended storage periods, whereas other sulfinylamine reagents often showed diminished reactivity due to partial decomposition [3]. This reliability has been crucial for the adoption of TIPS-NSO in synthetic methodology development and pharmaceutical applications.

TIPS-NSO Reagent Applications in Sulfinamide Synthesis

The N-triisopropylsilyl sulfinylamine reagent has found extensive application in the synthesis of sulfinamides, demonstrating remarkable versatility in accommodating diverse substrate classes and reaction conditions. The reagent's unique combination of stability and reactivity has enabled the development of efficient synthetic methodologies that provide access to a broad range of sulfinamide products [1] [2] [3].

Mechanistic Framework

The application of TIPS-NSO in sulfinamide synthesis operates through a well-defined mechanistic pathway that begins with nucleophilic addition of organometallic reagents to the sulfinyl nitrogen center. This initial addition generates an N-silyl sulfinamide intermediate, which can either be isolated directly or subjected to in situ deprotection to yield the target primary sulfinamide [1] [2] [3].

The reaction mechanism involves several key steps: nucleophilic addition of the organometallic reagent to the electrophilic sulfur center, formation of the N-silyl sulfinamide intermediate, and subsequent removal of the silyl protecting group. The choice of deprotection conditions can be tailored to the specific requirements of the synthesis, with fluoride-mediated cleavage using tetrabutylammonium fluoride being the most commonly employed method [1] [2].

Substrate Scope and Functional Group Tolerance

The substrate scope of TIPS-NSO in sulfinamide synthesis is remarkably broad, encompassing aryl, heteroaryl, alkenyl, and alkyl organometallic reagents. Aryl organometallics of varied steric and electronic character can be smoothly converted to the corresponding primary sulfinamides in excellent yields, typically ranging from 80-95% for electron-rich substrates and 75-90% for electron-poor variants [1] [2] [3].

Aryl Grignard Reagents

Aryl Grignard reagents represent one of the most successful substrate classes for TIPS-NSO-mediated sulfinamide synthesis. The reaction accommodates substrates with diverse substitution patterns, including para-, meta-, and ortho-substituted derivatives. Even sterically demanding substrates such as ortho-substituted aryl Grignards provide good yields, though typically with slightly reduced efficiency compared to less hindered variants [1] [2].

The electronic nature of the aryl substituents has a measurable but generally moderate impact on reaction efficiency. Electron-rich aryl Grignards typically provide slightly higher yields than their electron-poor counterparts, though both classes generally deliver synthetically useful results. The reaction has been successfully demonstrated with substrates containing electron-donating groups such as methyl and methoxy substituents, as well as electron-withdrawing groups including halides and nitro groups [1] [2] [3].

Heteroaryl Substrates

The application of TIPS-NSO to heteroaryl organometallic reagents has proven particularly valuable given the prevalence of heteroaromatic motifs in pharmaceutical compounds. Organometallic reagents derived from pyridine, thiophene, and benzofuran can be employed successfully, providing access to heteroaryl sulfinamides in good to excellent yields [1] [2] [3].

Pyridyl derivatives represent a particularly important class of substrates, as pyridine-containing sulfinamides have significant medicinal chemistry applications. Both 2-pyridyl and 3-pyridyl organometallics can be converted to the corresponding sulfinamides, though the reaction typically requires slightly longer reaction times and may proceed with moderately reduced yields compared to simple aryl substrates [1] [2].

Alkyl Organometallic Reagents

The extension of TIPS-NSO methodology to alkyl organometallic reagents has opened access to alkyl sulfinamides, which represent important synthetic intermediates and pharmaceutical targets. Primary, secondary, and tertiary alkyl Grignard reagents can all be employed, with the reaction showing good tolerance for steric hindrance [1] [2] [3].

Primary alkyl Grignards generally provide good yields in the range of 65-80%, while secondary and tertiary variants typically deliver yields of 70-85%. The reaction has been successfully demonstrated with representative substrates including phenethyl, benzyl, isopropyl, and tert-butyl Grignard reagents. Cyclopropyl and allyl Grignards also participate effectively, providing access to synthetically valuable strained ring and unsaturated alkyl sulfinamides [1] [2].

Reaction Optimization and Scale-Up

The optimization of TIPS-NSO-mediated sulfinamide synthesis has focused on achieving maximum efficiency while maintaining mild reaction conditions. The optimal reaction temperature has been established as 0°C, which provides a good balance between reaction rate and product stability. Lower temperatures can be employed for particularly sensitive substrates, though this typically results in longer reaction times [1] [2].

The reaction has been successfully scaled to multigram quantities, with a gram-scale reaction providing para-fluoro derivative in 89% yield. This scalability is particularly important for pharmaceutical applications, where significant quantities of sulfinamide intermediates may be required [1] [2]. The robust nature of the reaction conditions and the stability of the TIPS-NSO reagent contribute to the reliability of large-scale preparations.

Deprotection Strategies

The removal of the triisopropylsilyl protecting group represents a critical step in the overall synthetic sequence. The most commonly employed deprotection method involves treatment with tetrabutylammonium fluoride in tetrahydrofuran at room temperature. This method provides clean conversion to the primary sulfinamide products under mild conditions that are compatible with a wide range of functional groups [1] [2] [3].

Alternative deprotection methods have been explored, including the use of other fluoride sources and acidic conditions. However, the TBAF-mediated protocol remains the preferred method due to its reliability, mildness, and compatibility with sensitive functional groups. The deprotection can be performed as a separate step or as part of a one-pot sequence, depending on the specific synthetic requirements [1] [2].

Triisopropylsilyl Sulfinylamine Stability and Reactivity

The triisopropylsilyl sulfinylamine reagent represents a paradigm of successful reagent design, achieving an optimal balance between stability and reactivity that has made it the preferred choice for many synthetic applications. Understanding the factors that contribute to both its stability and reactivity is crucial for maximizing its utility in synthetic chemistry [1] [2] [3] [4].

Structural Basis of Stability

The exceptional stability of triisopropylsilyl sulfinylamine can be attributed to several structural features that work in concert to protect the reactive sulfinyl center. The triisopropylsilyl group provides substantial steric bulk around the nitrogen center, effectively shielding the sulfur-nitrogen double bond from nucleophilic attack and hydrolysis [4]. This steric protection is particularly effective against moisture, which has historically been a major cause of sulfinylamine degradation [3].

The electronic properties of the triisopropylsilyl group also contribute to stability. The silicon center can act as a Lewis acid, accepting electron density from the nitrogen and thereby reducing the electrophilicity of the sulfur center. This electronic modulation helps to stabilize the sulfinyl group against unwanted side reactions while maintaining sufficient reactivity for desired transformations [4].

Kinetic Stability vs. Thermodynamic Stability

The stability of TIPS-NSO can be understood in terms of both kinetic and thermodynamic factors. From a kinetic perspective, the bulky triisopropylsilyl group creates a high activation barrier for nucleophilic attack at the sulfur center, effectively slowing hydrolysis and decomposition reactions. This kinetic protection is particularly important under ambient conditions, where trace moisture and other nucleophiles are present [4].

Thermodynamically, the TIPS-NSO reagent exists in a relatively stable configuration, with the sulfur-nitrogen double bond being stabilized by the electron-donating properties of the silyl group. However, the silicon-nitrogen bond remains sufficiently labile to permit deprotection under appropriate conditions, maintaining the reagent's synthetic utility [4].

Temperature-Dependent Stability

The stability of TIPS-NSO shows a clear temperature dependence, with enhanced stability observed at lower temperatures. Under refrigerated storage conditions at approximately 4°C, the reagent maintains its integrity for at least one month, showing minimal decomposition [1] [2]. This temperature-dependent stability profile has important implications for storage and handling protocols.

At elevated temperatures, the reagent may exhibit increased volatility and potential decomposition. For this reason, operations involving solvent removal should be performed at reduced temperatures, typically with rotary evaporator bath temperatures not exceeding 30°C [4]. This temperature limitation must be considered when planning synthetic sequences that involve solvent removal steps.

Reactivity Profile

Despite its enhanced stability, TIPS-NSO maintains excellent reactivity toward organometallic nucleophiles. The reagent shows good reactivity with a broad range of Grignard, organolithium, and organozinc reagents, typically at reaction temperatures between 0°C and room temperature [1] [2] [3]. This reactivity profile represents a significant improvement over earlier sulfinylamine reagents, which often required more forcing conditions or showed inconsistent reactivity.

The reactivity of TIPS-NSO is highly dependent on the nature of the organometallic reagent employed. Organolithium reagents generally show the highest reactivity, often providing complete conversion within 1-2 hours at 0°C. Grignard reagents typically require slightly longer reaction times, while organozinc reagents may require 2-6 hours for complete conversion [3].

Mechanistic Aspects of Reactivity

The reactivity of TIPS-NSO toward organometallic nucleophiles follows a well-defined mechanistic pathway that begins with nucleophilic addition to the electrophilic sulfur center. This initial addition generates a tetrahedral intermediate that rapidly rearranges to form the N-silyl sulfinamide product [1] [2]. The reaction proceeds through an addition-elimination mechanism, with the silyl group serving as a leaving group in the final step.

The regioselectivity of the addition reaction is controlled by the electronic properties of the sulfinyl group, with nucleophilic attack occurring exclusively at the sulfur center. The steric bulk of the triisopropylsilyl group does not significantly hinder this addition, as the sulfur center remains accessible to organometallic reagents [1] [2] [3].

Solvent Effects on Stability and Reactivity

The choice of solvent has a significant impact on both the stability and reactivity of TIPS-NSO. Ethereal solvents such as tetrahydrofuran and diethyl ether are generally preferred, as they provide good solubility for the reagent while maintaining chemical compatibility [4]. These solvents also effectively solvate organometallic reagents, promoting efficient reaction kinetics.

Protic solvents should be avoided due to their potential to promote hydrolysis of the sulfinyl group. Even trace amounts of water can lead to decomposition over time, emphasizing the importance of using rigorously dried solvents and maintaining an inert atmosphere during reactions [4].

Functional Group Compatibility

One of the key advantages of TIPS-NSO is its excellent compatibility with a wide range of functional groups. The mild reaction conditions and the chemoselectivity of the reagent allow for the presence of sensitive functional groups including esters, amides, ethers, and even some carbonyl compounds [1] [2] [3]. This functional group tolerance is particularly valuable in complex molecule synthesis, where multiple reactive sites may be present.

The reagent shows good compatibility with both electron-rich and electron-poor aromatic systems, allowing for the synthesis of sulfinamides with diverse electronic properties. Halogen substituents are well-tolerated, providing opportunities for further functionalization through cross-coupling reactions [1] [2].

Long-term Stability Studies

Extended stability studies have demonstrated that TIPS-NSO maintains its reactivity even after prolonged storage under appropriate conditions. Samples stored at -20°C under an inert atmosphere showed no significant loss of reactivity after several months, indicating that the reagent is suitable for long-term storage [4]. This long-term stability is particularly important for commercial applications and large-scale synthesis planning.

The stability of TIPS-NSO solutions has also been investigated, with dilute solutions in dry tetrahydrofuran showing good stability for several days at room temperature under an inert atmosphere. However, for maximum reliability, it is recommended that reactions be performed with freshly prepared solutions when possible [4].

Comparison with Alternative Reagents

The stability and reactivity profile of TIPS-NSO compares favorably with other sulfinylamine reagents. The N-triphenylsilyl derivative, while chemically similar, shows significantly reduced stability and is prone to hydrolysis during storage [1] [2]. The N-sulfinyltritylamine reagent, while stable, requires different reaction conditions and may not be suitable for all substrate types [5] [6].

XLogP3

2.4

Wikipedia

1-Methoxy-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene

Dates

Last modified: 08-15-2023

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